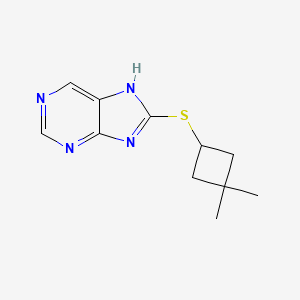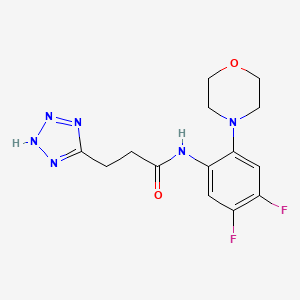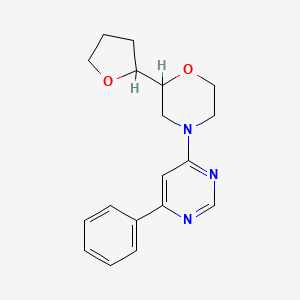
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DMCBS-purine and is synthesized using a unique method that involves the use of cyclobutane derivatives.
科学研究应用
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and respiratory syncytial virus. Furthermore, this compound has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit viral replication by targeting viral RNA polymerase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Furthermore, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine in lab experiments is its high yield of synthesis. Furthermore, this compound has been shown to have potent anticancer and antiviral activities, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the research on 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its potential as a lead compound for drug development. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties.
合成方法
The synthesis of 8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine involves the reaction of 3,3-dimethylcyclobutanone with thiourea followed by cyclization with guanine. This method is unique as it involves the use of cyclobutane derivatives, which have not been extensively used in the synthesis of purine derivatives. The yield of this synthesis method is reported to be around 60%, which is relatively high compared to other methods used for the synthesis of purine derivatives.
属性
IUPAC Name |
8-(3,3-dimethylcyclobutyl)sulfanyl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-11(2)3-7(4-11)16-10-14-8-5-12-6-13-9(8)15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENWRSBABRAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)SC2=NC3=NC=NC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![N-(1-hydroxy-2-oxopiperidin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7436788.png)
![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol](/img/structure/B7436824.png)
![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
